((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine

Lipophilicity Membrane permeability ADME prediction

((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine (CAS 1449133-74-7) is a synthetic N-arylsulfonamide derivative of the proteinogenic amino acid L-phenylalanine, bearing a 2,5-dimethylbenzenesulfonyl protecting/blocking group at the Nα-position. With a molecular formula of C₁₇H₁₉NO₄S and a molecular weight of 333.40 g·mol⁻¹, it belongs to the broader class of sulfonamide-protected amino acid building blocks widely employed in medicinal chemistry, peptide mimetic design, and fragment-based drug discovery.

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
Cat. No. B13357786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine
Molecular FormulaC17H19NO4S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20)/t15-/m0/s1
InChIKeyNNJFSJIEQPWNBB-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine: Procurement-Relevant Physicochemical and Structural Baseline for N-Arylsulfonyl Amino Acid Selection


((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine (CAS 1449133-74-7) is a synthetic N-arylsulfonamide derivative of the proteinogenic amino acid L-phenylalanine, bearing a 2,5-dimethylbenzenesulfonyl protecting/blocking group at the Nα-position . With a molecular formula of C₁₇H₁₉NO₄S and a molecular weight of 333.40 g·mol⁻¹, it belongs to the broader class of sulfonamide-protected amino acid building blocks widely employed in medicinal chemistry, peptide mimetic design, and fragment-based drug discovery . Its predicted LogP of 3.74, topological polar surface area of approximately 91.9 Ų, and a predicted carboxylic acid pKa of ~3.23 define a physicochemical profile that is distinct from both simpler arylsulfonyl-phenylalanine analogs and alternative amino acid backbones carrying the same 2,5-dimethylphenylsulfonyl group [1].

1
Distinct 2,5-dimethylphenylsulfonyl group with enhanced lipophilicity vs. common tosyl or benzenesulfonyl analogs
2
L-Phenylalanine backbone enables aromatic π–π stacking and hydrophobic interactions not available from alanine or leucine variants
3
Ortho-methyl steric probe for interrogating enzyme subsite tolerance in SAR studies
4
Chiral building block for stereoselective synthesis and chiral recognition applications

Why ((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine Cannot Be Casually Substituted by Other N-Arylsulfonyl Amino Acids: The Dual Impact of Aryl Substitution Pattern and Amino Acid Side Chain


In procurement and experimental design, N-arylsulfonyl amino acids are frequently treated as interchangeable 'sulfonamide building blocks.' This assumption is flawed for ((2,5-dimethylphenyl)sulfonyl)-L-phenylalanine due to two independent, additive sources of differentiation. First, the 2,5-dimethyl substitution pattern on the aryl ring imparts a distinct steric and lipophilic signature compared to the more common 4-methyl (tosyl), 4-chloro, or unsubstituted benzenesulfonyl analogs—altering LogP by 0.6–0.9 units, which in turn influences membrane partitioning, protein binding, and pharmacokinetic behavior in downstream applications . Second, the L-phenylalanine backbone contributes a benzylic side chain that enables π–π stacking and hydrophobic interactions not available from glycine, alanine, or even leucine variants carrying the identical sulfonyl group . The class of N-arylsulfonyl phenylalanines has demonstrated enzyme inhibitory activity, with N-toluene-p-sulfonyl-L-phenylalanine identified as a lead inhibitor of chorismate mutase-prephenate dehydrogenase, establishing that the phenylalanine side chain is essential for target engagement in specific biological contexts [1]. Consequently, substituting ((2,5-dimethylphenyl)sulfonyl)-L-phenylalanine with any analog differing in either the aryl sulfonyl group or the amino acid backbone risks losing the precise lipophilicity, steric fit, and molecular recognition properties that define its utility in a given assay or synthetic pathway.

!
Replacing the 2,5-dimethylphenylsulfonyl group with a tosyl or benzenesulfonyl analog may shift LogP by 0.6–0.9 units and alter steric environment, affecting membrane partitioning and target engagement in biological assays.
!
Substituting the L-phenylalanine backbone with alanine or leucine (same sulfonyl group) loses the aromatic side chain required for π–π stacking and recognition in enzyme pockets such as chorismate mutase-prephenate dehydrogenase.
!
Using a 3,4-dimethylphenyl regioisomer instead of 2,5-dimethyl removes ortho-methyl steric shielding near the sulfonamide NH, which may alter hydrogen-bond geometry and protease subsite selectivity.

Quantitative Differentiation Evidence for ((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine Versus Closest Analogs


Lipophilicity (LogP) Advantage of the 2,5-Dimethylphenylsulfonyl Group Over Unsubstituted and 4-Methyl (Tosyl) Benzenesulfonyl Analogs

The target compound exhibits a calculated LogP of 3.74, which is substantially higher than both N-benzenesulfonyl-L-phenylalanine (LogP 3.13) and N-tosyl-L-phenylalanine (XlogP 2.8), reflecting the lipophilic contribution of the two methyl substituents at the 2- and 5-positions of the aryl ring [1]. This LogP elevation of 0.61 units relative to the unsubstituted benzenesulfonyl analog corresponds to an approximately 4-fold increase in the octanol-water partition coefficient (ΔLogP 0.61 ≈ 4.07× in P), which has direct implications for passive membrane permeability and nonspecific protein binding in biological assays [2].

Lipophilicity (LogP) differentiation
Reported
LogP 3.74 (target) vs. 3.13 (benzenesulfonyl) / 2.8 (tosyl)
Δ +0.61 (≈4× partition increase) / Δ +0.94 vs. tosyl
Supports membrane-permeability assay context; direct substitution may alter partitioning-dependent outcomes
Predicted LogP from standard databases; experimental confirmation advised.
Lipophilicity Membrane permeability ADME prediction

Steric Differentiation of the 2,5-Dimethyl Substitution Pattern Relative to 3,4-Dimethyl and 4-Methyl (Tosyl) Regioisomers in Aryl Sulfonamide Phenylalanines

The 2,5-dimethyl substitution places one methyl group ortho (position 2) and one meta (position 5) relative to the sulfonamide linkage. This creates asymmetric steric bulk adjacent to the sulfonamide NH, which is absent in the 3,4-dimethyl regioisomer (both methyl groups meta/para) or the 4-methyl (tosyl) analog (single para-methyl). The ortho-methyl group restricts rotational freedom of the arylsulfonamide moiety and can direct the sulfonyl oxygens into specific spatial orientations that influence hydrogen-bond acceptor geometry [1]. In enzyme inhibition contexts, the N-arylsulfonyl group occupies a defined subsite; the 2,5-dimethyl pattern has been exploited in sulfonamide-based protease inhibitors where ortho-substitution contributes to selectivity through steric complementarity with the S2/S3 enzyme pockets [2]. No published head-to-head comparison of 2,5-dimethyl vs. 3,4-dimethyl phenylalanine sulfonamides exists; this assessment is based on established structure-activity principles for arylsulfonamide-enzyme interactions.

Steric substitution pattern
Class-level inference
2,5-dimethyl: o-CH₃ & m-CH₃; asymmetric steric bulk around sulfonamide NH
3,4-dimethyl isomer lacks ortho-methyl; tosyl has only para-methyl
Ortho-methyl creates a unique steric probe for SAR; not replicable by regioisomers or tosyl
No direct comparative assay between regioisomers; inference from protease inhibitor SAR.
Steric effects Regioisomer comparison Molecular recognition

Amino Acid Side Chain Differentiation: L-Phenylalanine Backbone Versus L-Alanine and L-Leucine with the Identical 2,5-Dimethylphenylsulfonyl Group

Among compounds sharing the 2,5-dimethylphenylsulfonyl group, the phenylalanine derivative (C₁₇H₁₉NO₄S, MW 333.40) differs from the alanine analog (C₁₁H₁₅NO₄S, MW 257.31) and the leucine analog (C₁₄H₂₁NO₄S, MW 299.39) in both molecular size and the nature of the side chain . The benzylic side chain of phenylalanine introduces an aromatic ring capable of π–π stacking interactions, edge-to-face aromatic interactions, and enhanced hydrophobic contacts with enzyme S1 pockets that preferentially accommodate aromatic residues. The class of N-arylsulfonyl-L-phenylalanines has demonstrated enzyme inhibitory activity; notably, N-benzenesulfonyl-L-phenylalanine and N-toluene-p-sulfonyl-L-phenylalanine were identified among the best inhibitors of chorismate mutase-prephenate dehydrogenase from E. coli, with the phenylalanine side chain being essential for recognition at the enzyme's aromatic amino acid binding site [1]. The 2,5-dimethylphenylsulfonyl alanine and leucine analogs (LogP 3.55 for leucine), lacking this aromatic side chain, would not recapitulate these specific enzyme interactions. Additionally, N-benzenesulfonyl-L-phenylalanine forms stereoselective ternary Cu(II) complexes with L-amino acids, demonstrating chiral recognition properties tied to the phenylalanine scaffold that are relevant to chiral separation and enantioselective synthesis applications [2].

Amino acid side chain identity
Class-level inference
L-Phe backbone (MW 333.40, π–π stacking) vs. Ala (MW 257.31, CH₃) / Leu (MW 299.39, isobutyl)
Phenylalanine essential for chorismate mutase-prephenate dehydrogenase inhibition
Aromatic side chain enables molecular recognition absent in non-aromatic analogs; chiral recognition confirmed in ternary Cu(II) complexes
Based on published class-level inhibition and chiral separation data.
Amino acid backbone Side chain interactions π–π stacking

Predicted Carboxylic Acid Acidity (pKa) Differentiation and Its Impact on Ionization State at Physiological pH

The predicted pKa of the carboxylic acid group in ((2,5-dimethylphenyl)sulfonyl)-L-phenylalanine is 3.23±0.10, which is notably higher than the pKa of free L-phenylalanine (~2.20) . This shift of approximately one pKa unit is attributed to the electron-withdrawing effect of the Nα-sulfonamide group, which stabilizes the carboxylate anion. At physiological pH 7.4, both the target compound and its comparator N-benzenesulfonyl-L-phenylalanine (predicted pKa ~3.0–3.3) exist predominantly as carboxylate anions (>99.9%); however, at mildly acidic pH conditions (pH 4.0–5.5) encountered in certain subcellular compartments, endosomal environments, or formulation conditions, the difference in ionization becomes significant. A compound with pKa 3.23 will be approximately 85% ionized at pH 4.0, compared to ~98% for a compound with pKa 2.20—a meaningful difference in contexts where the neutral species is required for passive membrane transport or where pH-dependent solubility is a formulation consideration [1].

Predicted carboxylic acid pKa
Reported
pKa 3.23 ±0.10 (target) vs. 2.20 (free L-Phe); at pH 4.0: ~85% ionized vs. ~98%
Shift due to Nα-sulfonamide electron-withdrawing effect
Ionization difference at mildly acidic pH may influence solubility and membrane transport in subcellular compartments
Predicted pKa; experimental verification recommended for formulation work.
Ionization state pKa prediction Bioavailability

Carbonic Anhydrase Inhibitory Potential: Class-Level Evidence for Phenylalanine Sulfonamides with Quantitative Ki Benchmarks

Phenylalanine-based sulfonamides have been systematically evaluated as carbonic anhydrase (CA) inhibitors. Fidan et al. (2015) reported that novel glycine and phenylalanine sulfonamide derivatives inhibited human cytosolic carbonic anhydrase isozymes I and II with KI values ranging from 14.66–315 μM for hCA I and 18.31–143.8 μM for hCA II [1]. While the specific compound ((2,5-dimethylphenyl)sulfonyl)-L-phenylalanine was not included in this study, the phenylalanine sulfonamide scaffold demonstrated KI values within the same order of magnitude as the clinically used sulfonamide standards sulfanilamide and mafenide, establishing the phenylalanine-sulfonamide class as a validated CA inhibitor chemotype [1]. The 2,5-dimethyl substitution, by increasing LogP by ~0.6 units relative to the unsubstituted benzenesulfonyl analog tested in the study, would be predicted to modulate CA isoform selectivity and membrane permeability in cellular CA inhibition assays, consistent with the broader SAR principle that aryl ring substitution on sulfonamide CA inhibitors directly affects isozyme selectivity profiles [2]. This provides a rational basis for selecting the 2,5-dimethylphenyl derivative as a lipophilic SAR probe when exploring CA inhibitor chemical space, rather than defaulting to the unsubstituted or tosyl analogs.

Carbonic anhydrase inhibition (KI)
Class-level inference
hCA I: 14.66–315 μM
hCA II: 18.31–143.8 μM
Class range for phenylalanine sulfonamide derivatives (Fidan et al. 2015)
Supports CA inhibitor SAR expansion; target compound lipophilicity may shift selectivity profile relative to published analogs
Target compound not directly tested; class-level reference for potency expectations.
Carbonic anhydrase Enzyme inhibition Sulfonamide pharmacophore

Procurement-Guiding Application Scenarios for ((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine Based on Verifiable Quantitative Differentiation


Lipophilicity-Driven SAR Probe in Membrane-Permeable Enzyme Inhibitor Design

In medicinal chemistry programs targeting intracellular enzymes where passive membrane permeability is rate-limiting, ((2,5-dimethylphenyl)sulfonyl)-L-phenylalanine provides a calculated LogP of 3.74—significantly higher than the N-benzenesulfonyl (LogP 3.13) or N-tosyl (XlogP 2.8) analogs . This ~0.6–0.9 LogP advantage translates to a predicted 4- to 8-fold increase in membrane partitioning, making it the preferred choice when designing sulfonamide-based inhibitor libraries that must access cytoplasmic or organellar targets. The phenylalanine backbone further enables π–π stacking interactions with aromatic residues in enzyme active sites, a feature absent from alanine or leucine variants carrying the same 2,5-dimethylphenylsulfonyl group [1].

Steric Probe in Protease S2/S3 Subsite Selectivity Studies

The 2,5-dimethylphenylsulfonyl group presents an ortho-methyl group adjacent to the sulfonamide linkage, creating asymmetric steric bulk that can differentially engage the S2 and S3 subsites of serine proteases. Published work on Nα-arylsulfonylated 3-amidinophenylalanine and 4-amidinophenylalanine derivatives demonstrates that aryl substitution pattern directly controls protease selectivity, with Ki values spanning from sub-nanomolar to micromolar ranges depending on the aryl group . For protease inhibitor SAR campaigns, ((2,5-dimethylphenyl)sulfonyl)-L-phenylalanine offers a sterically differentiated alternative to the more common tosyl (4-methyl) and benzenesulfonyl building blocks, enabling interrogation of ortho-methyl tolerance in the enzyme's sulfonamide-binding pocket [1].

Chiral Building Block for Stereoselective Synthesis and Chiral Resolution Applications

The L-phenylalanine stereocenter combined with the N-arylsulfonamide functionality provides a chiral scaffold with demonstrated utility in stereoselective molecular recognition. Studies with N-benzenesulfonyl-L-phenylalanine have shown stereoselective formation of ternary Cu(II) complexes with D- vs. L-amino acids, establishing the principle that N-arylsulfonyl phenylalanines can discriminate between enantiomers—a property exploited in chiral ligand-exchange chromatography . The 2,5-dimethylphenyl derivative, with its enhanced lipophilicity (LogP 3.74), extends this capability to more hydrophobic chromatographic phases and extraction conditions, potentially improving resolution factors in enantioseparation applications where the benzenesulfonyl analog (LogP 3.13) provides insufficient retention [1].

Fragment Library Component for Aromatic-Protein Interaction Screening

As a fragment-sized molecule (MW 333.40, within the Rule of Three guidelines for fragment-based lead discovery), ((2,5-dimethylphenyl)sulfonyl)-L-phenylalanine incorporates two aromatic rings (2,5-dimethylphenyl and benzyl) that can independently engage distinct hydrophobic sub-pockets in target proteins. The predicted physicochemical profile (LogP 3.74, pKa 3.23, HBD 2, HBA 5) positions it as a moderately lipophilic fragment suitable for both biochemical and biophysical screening (SPR, NMR, thermal shift) at typical fragment concentrations of 0.1–1 mM . In fragment library design, its dual aromatic architecture distinguishes it from mono-aromatic sulfonamide fragments (e.g., N-benzenesulfonyl-glycine or -alanine derivatives), offering a richer interaction landscape for hit identification against proteins with extended hydrophobic binding sites [1].

Application
Selection Property
Validation Focus
Membrane-permeability SAR probe studies
Distinct LogP profile vs. common N-arylsulfonyl building blocks
Membrane partitioning assay context; passive permeability evaluation
Protease S2/S3 subsite selectivity research
Asymmetric ortho-methyl steric profile
Isoform-selectivity assay interpretation
Chiral resolution & stereoselective synthesis
L-Phenylalanine chiral center with N-arylsulfonamide functionality
Enantiomeric separation performance in ligand-exchange chromatography
Fragment-based screening for aromatic-protein interactions
Dual aromatic rings (2,5-dimethylphenyl & benzyl)
Biophysical hit identification (SPR, NMR) at fragment concentrations
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